4-[2-(Dimethylamino)ethenyl]benzonitrile
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Overview
Description
4-[2-(Dimethylamino)ethenyl]benzonitrile is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a dimethylamino group attached to an ethenyl chain, which is further connected to a benzonitrile moiety. This compound is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer, leading to dual fluorescence upon photo-excitation .
Preparation Methods
The synthesis of 4-[2-(Dimethylamino)ethenyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with dimethylamine in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
4-[2-(Dimethylamino)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines .
Scientific Research Applications
4-[2-(Dimethylamino)ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in photophysical studies to investigate intramolecular charge transfer processes.
Biology: The compound’s fluorescence properties make it useful in imaging techniques for studying cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a diagnostic tool in medical imaging and as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethenyl]benzonitrile involves intramolecular charge transfer from the dimethylamino group to the cyanophenyl moiety upon photo-excitation. This process leads to the appearance of dual fluorescence, which is utilized in various analytical and imaging applications. The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to interact with light and undergo electronic transitions .
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethenyl]benzonitrile can be compared with other similar compounds, such as:
4-(Dimethylamino)benzonitrile: This compound also exhibits fluorescence properties but lacks the ethenyl chain, making it less versatile in certain applications.
4-[2-(Dimethylamino)ethoxy]benzonitrile: Similar in structure but with an ethoxy group instead of an ethenyl chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its ability to undergo intramolecular charge transfer, making it highly valuable in photophysical studies and imaging techniques .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[(E)-2-(dimethylamino)ethenyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-8H,1-2H3/b8-7+ |
InChI Key |
GERUSRRNDBSLNO-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=CC=C(C=C1)C#N |
Canonical SMILES |
CN(C)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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